molecular formula C7H16N2O2 B2368824 1-(3-Methoxypropyl)-1,3-dimethylurea CAS No. 1595896-89-1

1-(3-Methoxypropyl)-1,3-dimethylurea

Cat. No.: B2368824
CAS No.: 1595896-89-1
M. Wt: 160.217
InChI Key: KKDNDTHILSFRNY-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)-1,3-dimethylurea is a substituted urea derivative characterized by two methyl groups on the urea nitrogens and a 3-methoxypropyl substituent. Its molecular formula is C₈H₁₈N₂O₂ (calculated molecular weight: 174.24 g/mol). The methoxypropyl group introduces ether functionality, enhancing lipophilicity compared to simpler ureas, while the dimethyl substitution reduces hydrogen-bonding capacity. This compound is structurally related to bioactive ureas investigated in medicinal chemistry and agrochemical research .

Properties

IUPAC Name

1-(3-methoxypropyl)-1,3-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-8-7(10)9(2)5-4-6-11-3/h4-6H2,1-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDNDTHILSFRNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N(C)CCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1595896-89-1
Record name 3-(3-methoxypropyl)-1,3-dimethylurea
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxypropyl)-1,3-dimethylurea typically involves the reaction of 3-methoxypropylamine with dimethylcarbamoyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

[ \text{3-Methoxypropylamine} + \text{Dimethylcarbamoyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced techniques like chromatography and distillation ensures the removal of impurities and enhances the overall yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxypropyl)-1,3-dimethylurea undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carbonyl compounds, while reduction can yield alcohols or amines.

Scientific Research Applications

1-(3-Methoxypropyl)-1,3-dimethylurea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropyl)-1,3-dimethylurea involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
1-(3-Methoxypropyl)-1,3-dimethylurea C₈H₁₈N₂O₂ 174.24 3-Methoxypropyl, two methyl groups Ether group enhances lipophilicity
1-(3-Hydroxypropyl)-1,3-dimethylurea C₆H₁₄N₂O₂ 146.19 3-Hydroxypropyl, two methyl groups Hydroxyl group increases polarity
3-[3-(Dimethylamino)propyl]-1-phenylurea C₁₂H₁₉N₃O 221.30 Dimethylaminopropyl, phenyl Basic amino group; aromaticity
1,3-Dimethylurea C₃H₈N₂O 88.11 Two methyl groups Small, highly polar
1-(4-Aminophenyl)-1,3-dimethylurea C₉H₁₃N₃O 179.22 4-Aminophenyl, two methyl groups Aromatic amine for conjugation
Key Observations :
  • Polarity : The hydroxypropyl analog (C₆H₁₄N₂O₂) exhibits higher water solubility due to its hydroxyl group, whereas the methoxypropyl derivative (C₈H₁₈N₂O₂) is more lipophilic .
  • Biological Activity: Substituents like dimethylaminopropyl (C₁₂H₁₉N₃O) and phenyl groups enhance interactions with biological targets, as seen in dual epigenetic inhibitors .
  • Thermodynamic Behavior : 1,3-Dimethylurea (C₃H₈N₂O) acts as a "structure maker" in aqueous solutions, increasing heat capacity due to hydrophobic hydration . The methoxypropyl analog likely exhibits similar behavior but with attenuated effects due to its larger size.
Key Observations :
  • Limited toxicological data exist for most substituted ureas. For example, 3-[3-(Dimethylamino)propyl]-1-phenylurea lacks thorough hazard classification, necessitating precautionary measures .
  • The methoxypropyl derivative is expected to pose lower risks than amino- or phenyl-substituted analogs due to reduced reactivity.

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